molecular formula C33H44O13 B1246761 Khayanoside

Khayanoside

Cat. No. B1246761
M. Wt: 648.7 g/mol
InChI Key: OOWUHRQISTYBRO-RRNCYJSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Khayanoside is a natural product found in Khaya ivorensis and Khaya senegalensis with data available.

Scientific Research Applications

Insect Antifeedant Properties

Khayanoside, a limonoid glucoside, has been identified as an insect antifeedant. It was isolated from the stem bark of Egyptian Khaya senegalensis and is recognized for its potential in pest management (Nakatani et al., 2002).

Pharmacological Properties

Khaya senegalensis, from which khayanoside is derived, has been extensively studied for its medicinal properties, particularly in traditional African medicine. Research has highlighted the impact of different extraction methods on its pharmacological properties. Khayanoside A and C, specifically, have been shown to interact with multiple isoforms of metalloproteinase, suggesting potential therapeutic applications (de la Luz Cádiz-Gurrea et al., 2020).

Anticancer and Antifungal Activities

Limonoids from Khaya senegalensis, including khayanoside, have shown notable anticancer activities. This aligns with the traditional use of K. senegalensis in various treatments and highlights its potential in drug development for managing ailments (Zhang et al., 2007). Additionally, limonoids from Khaya species, potentially including khayanoside, have demonstrated antifungal properties, further supporting their medicinal significance (Abdelgaleil et al., 2005).

Hepatoprotective Properties

Research has indicated that limonoids from Khaya species, which could include khayanoside, have hepatoprotective properties. These findings suggest their potential in treating liver-related diseases, aligning with their use in traditional medicine (Kouam et al., 2017).

properties

Product Name

Khayanoside

Molecular Formula

C33H44O13

Molecular Weight

648.7 g/mol

IUPAC Name

methyl (1aS,4S,4aS,7R,8R,8aR)-4-(furan-3-yl)-4a,8-dimethyl-2-oxo-7-[(1R,6R)-1,5,5-trimethyl-4-oxo-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-yl]-4,5,6,7-tetrahydro-1aH-oxireno[2,3-d]isochromene-8-carboxylate

InChI

InChI=1S/C33H44O13/c1-29(2)19(15-43-27-23(38)22(37)21(36)17(13-34)44-27)30(3,10-8-20(29)35)18-7-11-31(4)24(16-9-12-42-14-16)45-26(39)25-33(31,46-25)32(18,5)28(40)41-6/h8-10,12,14,17-19,21-25,27,34,36-38H,7,11,13,15H2,1-6H3/t17-,18-,19+,21-,22+,23-,24+,25-,27-,30-,31+,32+,33-/m1/s1

InChI Key

OOWUHRQISTYBRO-RRNCYJSUSA-N

Isomeric SMILES

C[C@@]12CC[C@@H]([C@@]([C@@]13[C@H](O3)C(=O)O[C@H]2C4=COC=C4)(C)C(=O)OC)[C@]5(C=CC(=O)C([C@@H]5CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)(C)C)C

Canonical SMILES

CC1(C(C(C=CC1=O)(C)C2CCC3(C(OC(=O)C4C3(C2(C)C(=O)OC)O4)C5=COC=C5)C)COC6C(C(C(C(O6)CO)O)O)O)C

synonyms

khayanoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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